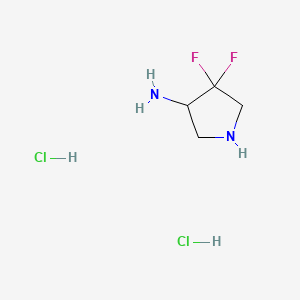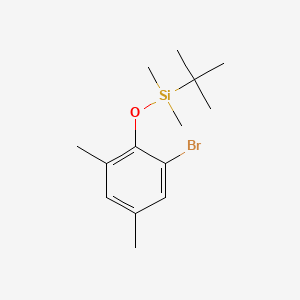
(2-Bromo-4,6-dimethylphenoxy)(tert-butyl)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-4,6-dimethylphenoxy)(tert-butyl)dimethylsilane is an organosilicon compound that features a brominated phenoxy group attached to a tert-butyl dimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4,6-dimethylphenoxy)(tert-butyl)dimethylsilane typically involves the reaction of 2-bromo-4,6-dimethylphenol with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
2-Bromo-4,6-dimethylphenol+tert-butyldimethylsilyl chloride→this compound+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromo-4,6-dimethylphenoxy)(tert-butyl)dimethylsilane can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The phenoxy group can be oxidized under certain conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typical reducing agents.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Oxidation: Products include quinones or other oxidized phenolic compounds.
Reduction: The major product is the corresponding phenoxy compound without the bromine atom.
Applications De Recherche Scientifique
(2-Bromo-4,6-dimethylphenoxy)(tert-butyl)dimethylsilane has several applications in scientific research:
Organic Synthesis: It is used as a reagent for the selective N-alkylation of indoles and other heterocycles.
Materials Science: The compound can be used in the synthesis of silane-modified polymers and materials with unique properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active molecules.
Mécanisme D'action
The mechanism of action of (2-Bromo-4,6-dimethylphenoxy)(tert-butyl)dimethylsilane involves its reactivity towards nucleophiles and electrophiles. The bromine atom is a good leaving group, making the compound suitable for substitution reactions. The tert-butyl dimethylsilyl group provides steric protection, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Bromoethoxy)-tert-butyldimethylsilane
- (4-Bromophenoxy)-tert-butyldimethylsilane
- 2-Bromo-4,6-di-tert-butylphenol
Uniqueness
(2-Bromo-4,6-dimethylphenoxy)(tert-butyl)dimethylsilane is unique due to the presence of both bromine and tert-butyl dimethylsilyl groups, which confer distinct reactivity and stability. This combination makes it particularly useful in selective organic transformations and the synthesis of complex molecules.
Propriétés
Formule moléculaire |
C14H23BrOSi |
|---|---|
Poids moléculaire |
315.32 g/mol |
Nom IUPAC |
(2-bromo-4,6-dimethylphenoxy)-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C14H23BrOSi/c1-10-8-11(2)13(12(15)9-10)16-17(6,7)14(3,4)5/h8-9H,1-7H3 |
Clé InChI |
DQFZPPBLSWVOCF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)Br)O[Si](C)(C)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Lithium(1+)3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13469205.png)
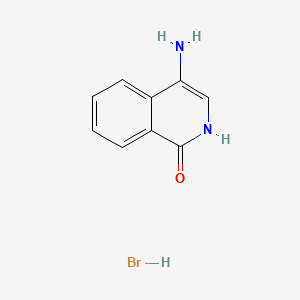
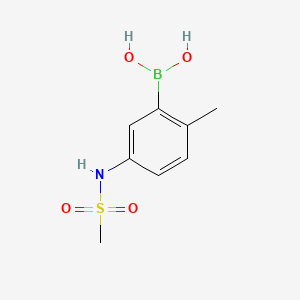
![{4-Chloro-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride](/img/structure/B13469226.png)
![3,3-Difluoro-1-[(4-methoxyphenyl)methyl]-4-methylidenepyrrolidine](/img/structure/B13469228.png)
![Methyl[3-(1-methylpiperazin-2-yl)propyl]amine](/img/structure/B13469230.png)
![1-(9H-Fluoren-9-ylmethyl) 4-[(4-carboxyphenyl)methyl]-1-piperidinecarboxylate](/img/structure/B13469234.png)

![Potassium benzo[b]thiophen-6-yltrifluoroborate](/img/structure/B13469236.png)
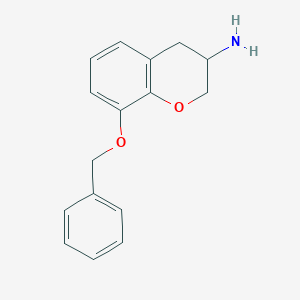
![1-{2-Methoxybicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride](/img/structure/B13469254.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluoropyridin-4-yl)propanoic acid](/img/structure/B13469256.png)

